An In-depth Technical Guide to the Chemical Properties of 2-[(2,6-Dichlorobenzyl)thio]ethylamine
An In-depth Technical Guide to the Chemical Properties of 2-[(2,6-Dichlorobenzyl)thio]ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-[(2,6-Dichlorobenzyl)thio]ethylamine. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document also includes predicted data and information from structurally similar molecules to offer a broader understanding. The guide covers chemical structure, physicochemical properties, a probable synthesis protocol, and potential biological activities based on related compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Structure
2-[(2,6-Dichlorobenzyl)thio]ethylamine is a halogenated aromatic thioether. Its core structure consists of a 2,6-dichlorobenzyl group linked via a sulfur atom to an ethylamine moiety.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-[(2,6-Dichlorobenzyl)thio]ethan-1-amine |
| CAS Number | 48133-71-7[1] |
| Molecular Formula | C₉H₁₁Cl₂NS[2] |
| Molecular Weight | 236.16 g/mol [2] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CSCCN)Cl |
| InChI Key | InChI=1S/C9H11Cl2NS/c10-8-5-4-6-9(11)7(8)12-13-3-2-1-12/h4-6H,1-3,7H2 |
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Notes |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | The primary amine group suggests potential protonation and enhanced aqueous solubility in acidic conditions. |
| pKa | Data not available | The ethylamine moiety would suggest a pKa in the basic range, similar to other primary amines. |
Synthesis Protocol
The primary synthetic route for 2-[(2,6-Dichlorobenzyl)thio]ethylamine is through nucleophilic substitution.[2]
Reaction Scheme
The synthesis involves the reaction of cysteamine hydrochloride with 2,6-dichlorobenzyl chloride in the presence of a base.
Caption: General synthesis scheme for 2-[(2,6-Dichlorobenzyl)thio]ethylamine.
Experimental Procedure (Proposed)
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Step 1: Dissolution. Dissolve cysteamine hydrochloride in a suitable solvent such as ethanol or dimethylformamide (DMF) in a reaction vessel.
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Step 2: Basification. Add a base, such as sodium hydroxide or triethylamine, to the solution to deprotonate the thiol group of cysteamine, forming the more nucleophilic thiolate.
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Step 3: Addition of Electrophile. Slowly add 2,6-dichlorobenzyl chloride to the reaction mixture. The thiolate will attack the benzylic carbon, displacing the chloride ion.
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Step 4: Reaction Monitoring. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Step 5: Workup and Purification. Upon completion, quench the reaction, typically with water. Extract the product into an organic solvent. The crude product can then be purified using column chromatography or recrystallization.[2]
Spectral Data (Predicted)
While experimental spectra for 2-[(2,6-Dichlorobenzyl)thio]ethylamine are not available in the reviewed literature, predictions can be made based on its structure and data from analogous compounds.
Table 3: Predicted Spectral Data
| Spectrum | Predicted Chemical Shifts / Bands |
| ¹H NMR | Aromatic protons: ~δ 7.2-7.5 ppm. Methylene protons adjacent to sulfur and amine groups: ~δ 2.7-3.2 ppm. |
| ¹³C NMR | Aromatic carbons: ~δ 125-140 ppm. Methylene carbons: ~δ 30-45 ppm. |
| FT-IR | N-H stretching: ~3300-3500 cm⁻¹. C-S stretching: ~650-750 cm⁻¹. C-Cl stretching: ~600-800 cm⁻¹. |
Biological Activity (Hypothesized)
There is no specific biological activity reported for 2-[(2,6-Dichlorobenzyl)thio]ethylamine in the searched literature. However, the biological activities of structurally related classes of compounds can provide insights into its potential pharmacological profile.
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Antimicrobial and Antifungal Activity: Benzoylthiourea derivatives, which share a substituted benzyl and a thio-functional group, have demonstrated antibacterial and antifungal properties.[3]
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Anticancer Activity: A compound referred to as "Thio-2" has been shown to inhibit signaling pathways in castration-resistant prostate cancer.[4] While the exact structure of Thio-2 is not provided in the abstract, this suggests that thio-containing compounds can have anticancer effects. Benzothiazole derivatives, which also contain a sulfur- and nitrogen-containing heterocyclic system, have been investigated for their antitumor activities.[5][6]
Based on this, it is plausible that 2-[(2,6-Dichlorobenzyl)thio]ethylamine could be investigated for similar biological activities.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and characterization of 2-[(2,6-Dichlorobenzyl)thio]ethylamine.
Caption: General workflow for synthesis and analysis.
Conclusion
2-[(2,6-Dichlorobenzyl)thio]ethylamine is a compound for which basic identifying information is available. However, a comprehensive experimental characterization of its physicochemical properties and biological activities is lacking in the current scientific literature. The synthetic route via nucleophilic substitution is straightforward, and its structure suggests that it may possess interesting pharmacological properties, potentially in the antimicrobial or anticancer fields, based on the activities of related compound classes. Further experimental investigation is required to fully elucidate the chemical and biological profile of this molecule. This guide provides a starting point for researchers interested in exploring the potential of 2-[(2,6-Dichlorobenzyl)thio]ethylamine.
References
- 1. 2-[(2,6-DICHLOROBENZYL)THIO]ETHYLAMINE | 48133-71-7 [chemicalbook.com]
- 2. {2-[(3,4-Dichlorobenzyl)thio]ethyl}amine (27955-90-4) for sale [vulcanchem.com]
- 3. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thio-2 Inhibits Key Signaling Pathways Required for the Development and Progression of Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]




